1-Benzyl-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-Benzyl-3-oxocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H12O3. It is characterized by a cyclobutane ring substituted with a benzyl group, a ketone, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-oxocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with cyclobutanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Another method includes the alkylation of cyclobutanone with benzyl chloride, followed by oxidation.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-oxocyclobutane-1-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 1-Benzyl-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclobutanecarboxylic acid: Lacks the benzyl group but shares the cyclobutane and carboxylic acid functionalities.
Benzyl 3-oxocyclobutanecarboxylate: An ester derivative of 1-Benzyl-3-oxocyclobutane-1-carboxylic acid.
Uniqueness
This compound is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its utility in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-benzyl-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-10-7-12(8-10,11(14)15)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15) |
InChI Key |
SSNVIXSYBXCUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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